3-Sgsgd
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Overview
Description
. It is a trihydroxy fatty acid with the chemical formula C16H32O5. Aleuritic acid is widely used in the perfume industry as a starting material for the preparation of musk aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aleuritic acid can be synthesized through the saponification, filtration, and acidification of lac. The process involves saponifying lac in a sodium hydroxide solution at temperatures between 70 to 110°C for over 20 minutes. The saponified liquid is then salted out using a saturated salt solution and left to stand for more than 14 hours at room temperature. The sodium aleuritate is separated through filtration under reduced pressure and dissolved in boiling water. The sodium salt is then acidified using 15 to 20% sulfuric acid to obtain crude aleuritic acid, which is recrystallized using activated carbon powder and alcohol .
Industrial Production Methods: The industrial production of aleuritic acid involves similar steps but on a larger scale. The process is optimized for higher yield and purity, with the extraction and recrystallization techniques being refined to produce aleuritic acid with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: Aleuritic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or anhydrides.
Major Products: The major products formed from these reactions include macrocyclic lactones, dilactones, triesters, and substituted coumarin derivatives .
Scientific Research Applications
Aleuritic acid has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of aleuritic acid involves its interaction with various molecular targets and pathways. The presence of hydroxyl groups and a carboxylic acid group in its structure allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
- 9,10,16-Trihydroxyhexadecanoic acid
- 9,10,16-Trihydroxypalmitic acid
Comparison: Aleuritic acid is unique due to its specific structure and the presence of three hydroxyl groups, which make it highly reactive and suitable for various chemical transformations. Its role as a major component in shellac and its extensive use in the perfume industry further distinguish it from other similar compounds .
Properties
CAS No. |
123564-58-9 |
---|---|
Molecular Formula |
C53H92O7 |
Molecular Weight |
841.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1 |
InChI Key |
OYZQYQSPKPQLFO-QZQJMBPMSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Synonyms |
3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene 3-SGSGD |
Origin of Product |
United States |
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